molecular formula C16H11NO6 B12593057 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione CAS No. 622852-78-2

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione

Cat. No.: B12593057
CAS No.: 622852-78-2
M. Wt: 313.26 g/mol
InChI Key: AUHLZKYCOOUWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione is a diketone derivative featuring a benzodioxol moiety at position 1 and a 4-nitrophenyl group at position 3. The benzodioxol ring (a methylenedioxy-substituted aromatic system) contributes to electron-rich properties, while the 4-nitrophenyl group introduces strong electron-withdrawing effects due to the para-nitro substitution. This combination likely influences the compound’s electronic distribution, solubility, and intermolecular interactions, making it a candidate for applications in medicinal chemistry or materials science.

Properties

CAS No.

622852-78-2

Molecular Formula

C16H11NO6

Molecular Weight

313.26 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione

InChI

InChI=1S/C16H11NO6/c18-13(10-1-4-12(5-2-10)17(20)21)8-14(19)11-3-6-15-16(7-11)23-9-22-15/h1-7H,8-9H2

InChI Key

AUHLZKYCOOUWMU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of a suitable aromatic precursor using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the benzodioxole and nitrophenyl intermediates through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activity or as a ligand in receptor binding studies.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Use in the development of new materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it has pharmacological activity, it might interact with specific receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione and analogous compounds:

Compound Name Molecular Formula Key Substituents/Functional Groups Reported Activity/Properties References
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propane-1,3-dione (Target) C₁₆H₁₁NO₇ Benzodioxol, 4-nitrophenyl, diketone Not explicitly reported (inference from analogs)
1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one C₁₃H₁₂N₂O₃ Benzodioxol, imidazole, ketone Antifungal precursor
3-(1,3-Benzodioxol-5-ylamino)-1-(4-chlorophenyl)propan-1-one C₁₆H₁₃ClN₂O₃ Benzodioxol, 4-chlorophenyl, amino, ketone No activity specified
1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]propan-1-one C₁₇H₁₃F₃N₂O₃ Benzodioxol, trifluoromethyl anilino, ketone No activity specified
1-(2H-1,3-Benzodioxol-5-yl)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one C₁₈H₁₄O₆ Benzodioxol, methoxy-benzodioxol, α,β-unsaturated ketone High docking scores against fungal enzymes
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-chloro-3-nitrophenyl)prop-2-en-1-one C₁₆H₁₁ClNO₅ Benzodioxol, 4-chloro-3-nitrophenyl, α,β-unsaturated ketone No activity specified

Substituent Effects on Electronic and Steric Properties

  • Nitro vs. In contrast, 4-chlorophenyl () and trifluoromethyl anilino () groups provide moderate electron withdrawal but differ in steric bulk .
  • Diketone vs. The conjugated enone system in propenones () may enhance π-π stacking but reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.